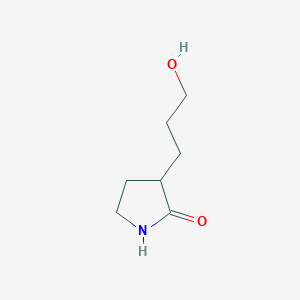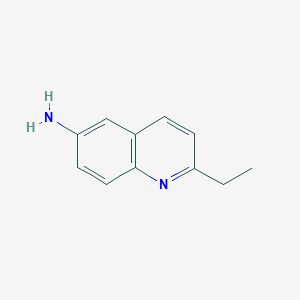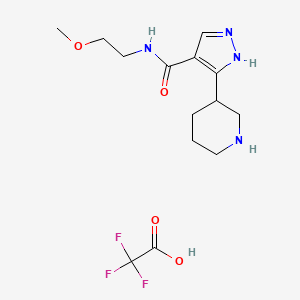
1-Amino-3-(4-bromophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(4-bromophenyl)propan-2-one is an organic compound with the molecular formula C9H10BrNO It is a brominated derivative of phenylpropanone, featuring an amino group and a bromine atom attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-bromophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-phenylpropan-2-one followed by the introduction of an amino group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 1-Amino-3-(4-bromophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, nitriles
科学的研究の応用
1-Amino-3-(4-bromophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
作用機序
The mechanism of action of 1-Amino-3-(4-bromophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological assays .
類似化合物との比較
- 1-Amino-3-(3-bromophenyl)propan-2-one
- 1-Amino-3-(2-bromophenyl)propan-2-one
- 1-Amino-3-(4-chlorophenyl)propan-2-one
Comparison: 1-Amino-3-(4-bromophenyl)propan-2-one is unique due to the position of the bromine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical and biological properties. For example, the 4-bromo derivative may exhibit different reactivity and binding affinity compared to the 3-bromo or 2-bromo derivatives. Similarly, the presence of a chlorine atom instead of bromine can alter the compound’s electronic properties and reactivity .
特性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
1-amino-3-(4-bromophenyl)propan-2-one |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6,11H2 |
InChIキー |
LLNUXEQYIBSHQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)CN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250921.png)


![{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13250933.png)

![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13250945.png)
![6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)
![2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13250953.png)
